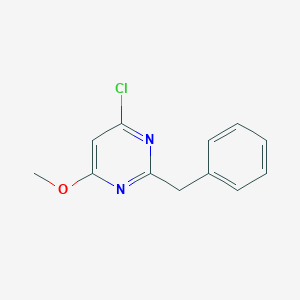

2-Benzyl-4-chloro-6-methoxypyrimidine

Description

Properties

Molecular Formula |

C12H11ClN2O |

|---|---|

Molecular Weight |

234.68 g/mol |

IUPAC Name |

2-benzyl-4-chloro-6-methoxypyrimidine |

InChI |

InChI=1S/C12H11ClN2O/c1-16-12-8-10(13)14-11(15-12)7-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3 |

InChI Key |

AOSRSIYSJAOXNO-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=NC(=N1)CC2=CC=CC=C2)Cl |

Origin of Product |

United States |

Preparation Methods

Synthesis Steps

Starting Materials : The synthesis begins with appropriate pyrimidine precursors, which are modified to introduce the benzyl, chloro, and methoxy groups.

Introduction of Benzyl Group : This step often involves a nucleophilic substitution reaction where a benzyl halide reacts with a pyrimidine derivative.

Introduction of Chloro and Methoxy Groups : These groups are typically introduced through subsequent nucleophilic substitution reactions or by using chlorinating and methoxylating agents.

Reaction Conditions

Temperature : The reactions are often conducted at moderate temperatures, ranging from room temperature to about 100°C, depending on the specific conditions required for each step.

Solvents : Common solvents include organic solvents such as tetrahydrofuran (THF), dimethylformamide (DMF), or dichloromethane (DCM), which facilitate the reactions by dissolving reactants and reagents.

Yield : The yield of the final product can vary significantly based on reaction conditions, typically ranging from 60% to 85% depending on purity and scale.

Chemical Reactions and Mechanisms

2-Benzyl-4-chloro-6-methoxypyrimidine can undergo various chemical reactions, including nucleophilic substitution and oxidation reactions.

Nucleophilic Substitution Reactions

These reactions involve the replacement of the chloro group with other nucleophiles. Typical reagents include sodium ethoxide or potassium carbonate under mild conditions.

| Reaction Type | Reagents | Conditions |

|---|---|---|

| Nucleophilic Substitution | Sodium Ethoxide, Potassium Carbonate | Mild Conditions |

Oxidation Reactions

Oxidation reactions often utilize hydrogen peroxide or other oxidizing agents to modify the compound further.

| Reaction Type | Reagents | Conditions |

|---|---|---|

| Oxidation | Hydrogen Peroxide | Moderate Conditions |

Spectroscopic Analysis

Spectroscopic analyses, such as infrared spectroscopy, are crucial for identifying and characterizing 2-Benzyl-4-chloro-6-methoxypyrimidine. These methods reveal characteristic absorption bands corresponding to the functional groups present in the molecule.

Chemical Reactions Analysis

Types of Reactions

2-Benzyl-4-chloro-6-methoxypyrimidine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom at the 4-position can be substituted with different nucleophiles, such as amines or thiols.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Substitution: Reagents like sodium hydride (NaH) and organic solvents such as DMF are commonly used.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) can be employed.

Reduction: Reducing agents such as hydrogen gas (H2) in the presence of Pd/C catalyst are used.

Major Products

The major products formed from these reactions include various substituted pyrimidines, which can be further utilized in the synthesis of pharmaceuticals and agrochemicals .

Scientific Research Applications

2-Benzyl-4-chloro-6-methoxypyrimidine has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound is used in the study of enzyme inhibitors and receptor antagonists.

Industry: It is used in the production of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Benzyl-4-chloro-6-methoxypyrimidine involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The compound may also interact with cellular receptors, modulating signaling pathways involved in cell growth and differentiation .

Comparison with Similar Compounds

Similar Compounds

- 2-Benzyl-4-chloro-6-methylpyrimidine

- 2-Benzyl-4-chloro-6-ethoxypyrimidine

- 2-Benzyl-4-chloro-6-hydroxypyrimidine

Uniqueness

2-Benzyl-4-chloro-6-methoxypyrimidine is unique due to the presence of the methoxy group at the 6-position, which imparts specific electronic and steric properties. This makes it a valuable intermediate in the synthesis of various bioactive compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.